(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine
Overview
Description
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position of the pyridine ring and an isopropylamine group attached to the fourth position via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine typically involves the bromination of pyridine derivatives followed by the introduction of the isopropylamine group. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Alkylation: The brominated pyridine is then reacted with formaldehyde and isopropylamine under basic conditions to introduce the isopropylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: It is employed in the preparation of functional materials, including polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and isopropylamine group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine: Similar structure but with a cyclopropyl group instead of an isopropylamine group.
(2-Bromo-pyridin-4-ylmethyl)-methyl-amine: Contains a methylamine group instead of an isopropylamine group.
Uniqueness
(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNIAICFZLLCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693771 | |
Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-60-2 | |
Record name | N-[(2-Bromopyridin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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